![molecular formula C18H20ClN3O B1662777 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Descripción general
Descripción
Métodos De Preparación
La síntesis del clorhidrato de FK1052 involucra varios pasos:
Reacción de condensación: La condensación de 10-metil-6,7,8,9-tetrahidropiridino[1,2-a]indol-6-ona con 5-metil-1-(trifenilmetil)-1H-imidazol-4-carboxaldehído utilizando butil-litio en tetrahidrofurano.
Acetilación: El producto resultante se trata con anhídrido acético en piridina para producir el derivado acetoxilado correspondiente.
Eliminación: La eliminación de ácido acético del derivado acetoxilado en tolueno caliente produce el derivado metileno.
Hidrogenación: La hidrogenación del derivado metileno con hidrógeno sobre paladio en carbono en dimetilformamida/etanol proporciona el producto deseado.
Desprotección: El compuesto final se desprotege en ácido acético/agua calientes.
Análisis De Reacciones Químicas
El clorhidrato de FK1052 experimenta varias reacciones químicas:
Oxidación y reducción: El compuesto puede ser hidrogenado utilizando hidrógeno sobre paladio en carbono.
Sustitución: La reacción de condensación implica la sustitución de un átomo de hidrógeno con un reactivo de butil-litio.
Eliminación: La eliminación de ácido acético del derivado acetoxilado en tolueno caliente.
Los reactivos comunes utilizados en estas reacciones incluyen butil-litio, anhídrido acético y paladio en carbono . Los principales productos formados a partir de estas reacciones son el derivado metileno y el compuesto desprotegido final .
Aplicaciones Científicas De Investigación
Pharmacological Properties
FK 1052 is primarily recognized for its role as a 5-HT3 receptor antagonist . This receptor is crucial in the regulation of nausea and vomiting, particularly in the context of chemotherapy-induced emesis. The compound has been studied extensively for its effectiveness in mitigating these side effects.
Key Findings:
- Mechanism of Action : FK 1052 binds to the 5-HT3 receptor, inhibiting serotonin's ability to trigger nausea signals in the central nervous system. This mechanism is particularly beneficial in patients undergoing chemotherapy, where nausea and vomiting are significant concerns .
Therapeutic Applications
- Chemotherapy-Induced Nausea and Vomiting (CINV) :
- Potential in Other Gastrointestinal Disorders :
Synthesis and Development
The synthesis of FK 1052 has been optimized to enhance yield and purity. Notably, a carbon-14 labeled version was developed for detailed metabolic studies, allowing researchers to trace its pharmacokinetics and bioavailability effectively .
Synthetic Pathway Overview:
- The synthesis involves a Mannich reaction , which allows for the introduction of key functional groups that enhance the compound's activity at the serotonin receptor. Subsequent purification steps ensure high radiochemical purity suitable for clinical use .
Case Studies
Several case studies have documented the effectiveness of FK 1052 in clinical settings:
- Clinical Trials on CINV :
- Long-term Safety Profile :
Mecanismo De Acción
El clorhidrato de FK1052 ejerce sus efectos al antagonizar los receptores 5-hidroxitriptamina 3 y 5-hidroxitriptamina 4 . Estos receptores participan en la mediación de diversas funciones entéricas, incluido el tránsito colónico y la emesis . Al bloquear estos receptores, el clorhidrato de FK1052 inhibe las respuestas fisiológicas mediadas por la 5-hidroxitriptamina, como el aumento del tránsito colónico y la emesis .
Comparación Con Compuestos Similares
El clorhidrato de FK1052 es único debido a su actividad antagonista dual tanto en los receptores 5-hidroxitriptamina 3 como en los 5-hidroxitriptamina 4 . Compuestos similares incluyen:
Ondansetrón: Un antagonista selectivo del receptor 5-hidroxitriptamina 3 utilizado como antiemético.
Granisetrón: Otro antagonista selectivo del receptor 5-hidroxitriptamina 3 con propiedades antieméticas.
La actividad antagonista dual del clorhidrato de FK1052 lo hace más eficaz en ciertas aplicaciones terapéuticas, como el tratamiento de trastornos gastrointestinales y la prevención de la emesis .
Actividad Biológica
The compound 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one; hydrochloride , also known as FK 1052, is a significant heterocyclic compound with potential therapeutic applications. This article delves into its biological activity, including antibacterial properties, cytotoxicity against cancer cell lines, and other pharmacological effects.
- Molecular Formula : C18H19N3O
- Molecular Weight : 293.4 g/mol
- CAS Number : 129299-72-5
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of FK 1052 against various Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 7.8 |
Escherichia coli | 31.25 |
Salmonella typhi | 0.63 |
The presence of the imidazole ring in FK 1052 is believed to enhance its interaction with bacterial cell wall synthesis pathways, leading to effective bactericidal activity .
Cytotoxicity Against Cancer Cell Lines
FK 1052 has been evaluated for its cytotoxic effects on various human cancer cell lines. Notably, it demonstrated significant activity against:
- LCLC-103H
- 5637
- A-427
In vitro studies indicated that FK 1052 could induce apoptosis in these cell lines, suggesting its potential as an anticancer agent .
The mechanism by which FK 1052 exerts its biological effects involves several pathways:
- Inhibition of Cell Wall Synthesis : The imidazole moiety interacts with enzymes involved in bacterial cell wall formation.
- Induction of Apoptosis : In cancer cells, FK 1052 triggers apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some studies suggest that FK 1052 may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
- Study on Antibacterial Activity : Salhi et al. (2019) synthesized dihydro derivatives similar to FK 1052 and reported broad-spectrum antibacterial activity against resistant strains like MRSA and Pseudomonas aeruginosa. The study indicated that modifications to the dihydropyrrole moiety could enhance efficacy .
- Cytotoxicity Analysis : A study by Devi et al. (2017) assessed pyrazolopyridinone derivatives, revealing that certain substitutions on the imidazole ring significantly improved cytotoxicity against various cancer lines compared to FK 1052 .
- Safety Profile Evaluation : A recent evaluation of FK 1052's safety profile indicated low toxicity levels in animal models, with no significant adverse effects on liver and kidney functions during acute exposure .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the pyrido[1,2-a]indole core in this compound?
The pyrido[1,2-a]indole scaffold is typically synthesized via cyclocondensation reactions. For example, methods analogous to those used for pyridoindole derivatives (e.g., cyclization of substituted indoles with α,β-unsaturated carbonyl compounds) can be adapted . Key steps may involve acid-catalyzed ring closure or transition-metal-mediated cross-coupling to introduce substituents like the 5-methylimidazole moiety. Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd or Cu) is critical for regioselectivity .
Q. How can the purity and structural integrity of this hydrochloride salt be validated post-synthesis?
Standard analytical workflows include:
- HPLC/LC-MS : To assess purity (>95%) and detect residual solvents or byproducts.
- NMR spectroscopy : 1H and 13C NMR (e.g., δ 2.32–2.63 ppm for methyl groups, aromatic protons at δ 7.15–8.44 ppm) to confirm substitution patterns and salt formation .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for related imidazole derivatives .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the compound’s biological activity in enzyme inhibition assays?
- Target selection : Prioritize enzymes with known interactions with imidazole-containing ligands (e.g., kinases, cytochrome P450 isoforms).
- Assay conditions : Use buffer systems (pH 7.4) to maintain solubility, and include controls for non-specific binding (e.g., DMSO vehicle).
- Data normalization : Compare IC50 values against reference inhibitors (e.g., bisindolylmaleimide derivatives) to contextualize potency .
Q. How can contradictory data between in vitro binding affinity and cellular efficacy be resolved?
Discrepancies may arise due to:
- Membrane permeability : Assess logP values (experimental or computational) to predict passive diffusion.
- Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
- Off-target effects : Use proteome-wide profiling (e.g., kinase panels) to rule out non-specific interactions .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., ATP-binding pockets of kinases).
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., imidazole N–H interactions) .
- QSAR models : Corporate descriptors like polar surface area and H-bond donors to optimize pharmacokinetic properties .
Q. Methodological Challenges
Q. How can regioselectivity be achieved during the alkylation of the 5-methylimidazole moiety?
- Steric control : Use bulky bases (e.g., LDA) to direct alkylation to the less hindered N-1 position of the imidazole ring.
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection) to prevent undesired side reactions .
Q. What strategies mitigate degradation of the hydrochloride salt under physiological conditions?
- pH stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify vulnerable functional groups.
- Formulation additives : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance stability in aqueous media .
Q. Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Cell-specific factors : Evaluate expression levels of target proteins (via Western blotting) and metabolic enzymes (e.g., CYP3A4).
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify EC50 variability .
Q. What statistical approaches are recommended for analyzing high-throughput screening data?
- Z-score normalization : Identify hits with Z > 3 (indicating strong activity).
- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to minimize Type I errors in large datasets .
Propiedades
IUPAC Name |
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFYJWUPWZYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.